1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
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Description
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C22H25N3O2S and its molecular weight is 395.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds, such as piperazine derivatives, have a wide range of biological activities and can act as dopamine and serotonin antagonists . They are often used as antipsychotic drug substances .
Mode of Action
Similar benzothiazole-based compounds have shown inhibitory effects against mycobacterium tuberculosis . These compounds may interact with their targets, causing changes that inhibit the function of the target molecules .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Result of Action
Similar benzothiazole derivatives have shown better inhibition potency against mycobacterium tuberculosis compared to standard reference drugs .
Action Environment
It’s known that the solid condensation products of similar chemical components are air-stable and dissolvable in various solvents .
Properties
IUPAC Name |
1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16-8-10-18(27-2)20-21(16)28-22(23-20)25-14-12-24(13-15-25)19(26)11-9-17-6-4-3-5-7-17/h3-8,10H,9,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHURWHUHJXDMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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